N-(6-Sulfanylpyridazin-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-sulfanylidene-1H-pyridazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISPVUDCHXIGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 6 Sulfanylpyridazin 3 Yl Acetamide
Retrosynthetic Analysis and Key Disconnections of the N-(6-Sulfanylpyridazin-3-yl)acetamide Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the amide and the carbon-sulfur bonds.
The most logical and common disconnection is across the acetamide (B32628) C-N bond . This simplifies the target molecule into two key synthons: a 3-aminopyridazine (B1208633) synthon functionalized with a sulfanyl (B85325) group at the 6-position, and an acetyl synthon. The corresponding chemical equivalents would be 3-amino-6-sulfanylpyridazine and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This is a standard and highly efficient approach for amide synthesis.
A second disconnection can be made at the C-S bond of the pyridazine (B1198779) ring. This leads to a 3-acetamidopyridazine synthon, which would require the introduction of the sulfanyl group onto an existing N-acetylated precursor. However, the amino group is generally protected before further manipulations, making the first disconnection strategy more conventional.
Following the first disconnection, the intermediate 3-amino-6-sulfanylpyridazine can be further simplified. Disconnecting its C-S bond leads to a precursor like 3-amino-6-chloropyridazine (B20888) and a sulfur nucleophile (e.g., hydrosulfide). The 3-amino-6-chloropyridazine can be traced back to the readily available starting material, 3,6-dichloropyridazine (B152260) , through a selective amination reaction. This multi-step retrosynthetic pathway provides a clear and practical roadmap for the synthesis.
Synthesis of Pyridazine Precursors and Functionalization Strategies
The foundation of the synthesis lies in the construction of a pyridazine ring with the correct substituents at the 3 and 6 positions. This typically begins with a di-halogenated pyridazine, which allows for sequential and selective substitution reactions.
The key precursor, 3-amino-6-chloropyridazine, is typically synthesized from 3,6-dichloropyridazine. nih.gov The process involves a selective nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by an amino group. This selectivity is achievable because the two chlorine atoms have different reactivities, and reaction conditions can be controlled to favor monosubstitution.
The reaction is commonly performed by treating 3,6-dichloropyridazine with ammonia (B1221849), often in the form of aqueous ammonium (B1175870) hydroxide (B78521). rsc.orggoogle.com The reaction can be carried out under elevated temperature and pressure, for instance, using microwave irradiation, which can significantly reduce reaction times. rsc.org A patent describes a method involving the reaction of 3,6-dichloropyridazine with ammonia water in a solvent at temperatures ranging from 30-180°C for 5-26 hours. google.com Another established method involves reacting 3,6-dichloropyridazine with liquid ammonia in an autoclave. inforang.com
| Reactants | Solvent/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3,6-Dichloropyridazine | NH4OH solution | Microwave, 120°C, 30 min | 87% | rsc.org |
| 3,6-Dichloropyridazine | Ammonia water | Solvent (e.g., methanol, ethanol (B145695), water), 30-180°C, 5-26 h | High Purity | google.com |
| 3,6-Dichloropyridazine | Liquid Ammonia | Autoclave, 6 h | Not specified | inforang.com |
With 3-amino-6-chloropyridazine in hand, the next step is to introduce the sulfanyl (-SH) group at the 6-position. This is achieved through another nucleophilic aromatic substitution reaction, this time displacing the remaining chlorine atom with a sulfur-containing nucleophile.
Common sulfur nucleophiles can be employed for this transformation. Research on related pyridazine systems, such as 3,6-dichloropyridazine 1-oxide, has shown that sulfur nucleophiles like sodium sulfide (B99878) preferentially attack the 6-position. rsc.org This principle can be extended to 3-amino-6-chloropyridazine. The reaction with sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (Na2S) in a suitable polar aprotic solvent like DMF would be expected to yield the desired 3-amino-6-sulfanylpyridazine.
| Reagent | Formula | Typical Conditions |
|---|---|---|
| Sodium Hydrosulfide | NaSH | Polar aprotic solvent (e.g., DMF, DMAc), elevated temperature |
| Sodium Sulfide | Na2S | Polar aprotic solvent, followed by acidic workup |
| Thiourea (B124793) | (NH2)2CS | Reaction followed by basic hydrolysis |
Formation of the Acetamide Linkage
The final step in the synthesis is the formation of the acetamide bond by N-acetylation of the 3-amino group of the 3-amino-6-sulfanylpyridazine intermediate. This can be accomplished through several standard organic chemistry methods.
Direct acylation is the most straightforward method for forming the acetamide. This involves treating the amine with a highly reactive carboxylic acid derivative. Acetic anhydride is a common and effective reagent for this purpose. The reaction is often carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and scavenges the acetic acid byproduct. nih.gov Studies have shown that 3-amino-6-chloropyridazine can be readily acylated by refluxing with an acid anhydride. inforang.com A similar protocol would be applicable to the 3-amino-6-sulfanylpyridazine substrate. Alternatively, acetyl chloride can be used, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl generated. nih.gov
| Reagent | Byproduct | Typical Conditions | Reference |
|---|---|---|---|
| Acetic Anhydride | Acetic Acid | With or without a base (e.g., pyridine), room temp. or heating | nih.govnih.gov |
| Acetyl Chloride | HCl | Requires a base (e.g., triethylamine, pyridine), often at 0°C to room temp. | nih.gov |
| Acetic Acid | Water | Requires high temperatures or a catalyst | - |
An alternative to using reactive acylating agents is to form the amide bond directly from the amine and acetic acid using a coupling agent. This method is prevalent in peptide synthesis but is widely applicable to general amide formation. Coupling agents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
This approach offers mild reaction conditions and is useful when other functional groups in the molecule are sensitive to the harsher conditions or byproducts of direct acylation. The synthesis of various acetamide compounds has been successfully achieved using such coupling reactions. researchgate.net
| Coupling Agent | Abbreviation | Description |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms a dicyclohexylurea (DCU) precipitate as a byproduct. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble carbodiimide, allowing for easier byproduct removal. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium-based reagent. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium-based reagent known for high efficiency and low racemization. |
Exploration of Diverse Synthetic Routes for this compound
The construction of the target molecule can be achieved through both linear, stepwise pathways and more complex, convergent strategies. Each approach offers distinct advantages and challenges in terms of precursor availability, reaction efficiency, and purification of intermediates.
A logical and commonly employed approach to the synthesis of this compound is a stepwise sequence starting from readily available precursors. A plausible and efficient route commences with 3,6-dichloropyridazine.
Route 1: Amination followed by Acetylation and Thiolation
This pathway involves three key transformations: selective amination, acetylation of the resulting amino group, and subsequent nucleophilic substitution of the remaining chlorine atom with a sulfur nucleophile.
Step 1: Synthesis of 3-Amino-6-chloropyridazine: The synthesis of this key intermediate is well-documented and can be achieved by the selective mono-amination of 3,6-dichloropyridazine. This reaction is typically carried out using aqueous ammonia or a solution of ammonia in an organic solvent. Reaction conditions can be optimized for high yield and selectivity. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. Conventional heating in a sealed vessel is also a viable method. rsc.orggoogle.com The choice of solvent can influence the reaction rate and product purity, with options including methanol, ethanol, DMF, and acetonitrile. google.com
Step 2: Synthesis of N-(6-Chloropyridazin-3-yl)acetamide: The amino group of 3-amino-6-chloropyridazine can be readily acetylated using standard acylation methods. The reaction of 3-amino-6-chloropyridazine with acetic anhydride or acetyl chloride in the presence of a suitable base, such as triethylamine or pyridine, affords N-(6-chloropyridazin-3-yl)acetamide in good yield. publish.csiro.auinforang.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) or acetone (B3395972) at room temperature or with gentle heating. publish.csiro.au
Step 3: Synthesis of this compound: The final step involves the conversion of the 6-chloro group to a sulfanyl (thiol) group. This can be accomplished through a nucleophilic aromatic substitution reaction. A common reagent for this transformation is sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The reaction of N-(6-chloropyridazin-3-yl)acetamide with NaSH in a polar aprotic solvent such as DMF or DMSO at elevated temperatures would be expected to yield the desired product.
Route 2: Thiolation followed by Amination and Acetylation
An alternative stepwise approach would involve the initial introduction of the sulfur functionality.
Step 1: Synthesis of 6-Chloro-3-sulfanylpyridazine: This could potentially be achieved by reacting 3,6-dichloropyridazine with a sulfur nucleophile under conditions that favor monosubstitution. However, controlling selectivity can be challenging.
Step 2: Synthesis of 6-Sulfanylpyridazin-3-amine: The subsequent amination of the 3-chloro position would then be required.
Step 3: Synthesis of this compound: Finally, acetylation of the amino group would yield the target compound. This route is generally considered less efficient due to potential difficulties in controlling the initial selective thiolation and the reactivity of the intermediates.
A potential convergent strategy for this compound could involve the synthesis of a pyridazine core already containing the acetylamino group, followed by the introduction of the sulfanyl group.
For example, one could envision the synthesis of a precursor like N-(6-halopyridazin-3-yl)acetamide, which is then coupled with a sulfur-containing fragment. However, given the straightforward nature of the stepwise synthesis, a convergent approach for this particular molecule might not offer significant advantages unless a diverse library of analogues with different substituents at the 6-position is desired.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions for each step is crucial.
The choice of solvent and the use of catalysts can have a profound impact on reaction rates, yields, and selectivity.
Amination Step: In the synthesis of 3-amino-6-chloropyridazine, the solvent plays a critical role. The use of microwave irradiation in conjunction with solvents like ethanol or DMF can accelerate the reaction. rsc.org Patent literature suggests a range of solvents including methanol, ethanol, dichloromethane, DMF, and acetonitrile, indicating flexibility in process development. google.com
Acetylation Step: For the acetylation of 3-amino-6-chloropyridazine, aprotic solvents such as dichloromethane or acetone are typically effective. publish.csiro.au The reaction is generally base-catalyzed, with tertiary amines like triethylamine being common choices to neutralize the acid generated during the reaction.
Thiolation Step: The nucleophilic substitution of the chlorine atom with a sulfur nucleophile is highly dependent on the solvent. Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the sulfur nucleophile, thereby increasing its nucleophilicity. Phase-transfer catalysts could also be explored to facilitate the reaction, particularly if using a biphasic system.
| Reaction Step | Solvent | Catalyst/Reagent | Typical Conditions |
| Amination | Methanol, Ethanol, DMF, Acetonitrile | Aqueous Ammonia | 85-150 °C, 5-26 hours google.com |
| Acetylation | Acetone, Dichloromethane | Acetic Anhydride, Triethylamine | Room Temperature to Reflux publish.csiro.auinforang.com |
| Thiolation | DMF, DMSO | Sodium Hydrosulfide (NaSH) | Elevated Temperature |
This table presents hypothetical yet plausible conditions based on analogous chemical transformations.
Temperature and pressure are key parameters that can be adjusted to optimize reaction outcomes.
Amination: The amination of 3,6-dichloropyridazine often requires elevated temperatures, typically in the range of 120-180 °C, especially under conventional heating in a sealed vessel to maintain the ammonia concentration. google.com Microwave-assisted synthesis can often achieve the desired transformation at lower bulk temperatures but with localized superheating, leading to faster reaction times. rsc.org
Acetylation: The acetylation reaction is generally less demanding in terms of temperature and is often carried out at room temperature or with gentle heating to ensure complete conversion.
Thiolation: The thiolation step will likely require heating to overcome the activation energy for the nucleophilic aromatic substitution. The optimal temperature will depend on the reactivity of the substrate and the nucleophile, and would need to be determined empirically, likely in the range of 80-150 °C.
Considerations for Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Starting Material Availability and Cost: The proposed stepwise synthesis begins with 3,6-dichloropyridazine, a commercially available and relatively inexpensive starting material, which is advantageous for large-scale production.
Reaction Safety and Exothermicity: The amination reaction with ammonia at elevated temperatures and pressures needs to be carefully controlled in a suitable pressure reactor to manage the potential for exothermic events and pressure build-up. The acetylation with acetic anhydride can also be exothermic and may require controlled addition of reagents and efficient cooling.
Work-up and Purification: For large-scale synthesis, purification methods such as column chromatography are often impractical. Therefore, developing reaction conditions that lead to the direct crystallization of the product from the reaction mixture is highly desirable. Recrystallization would be the preferred method for purification on a larger scale.
Waste Management: The environmental impact of the synthesis must be considered. The choice of solvents and reagents should be made with a view to minimizing hazardous waste. Atom economy is another important factor, and the proposed stepwise synthesis is reasonably atom-economical.
Process Control and Automation: For reproducible and safe large-scale production, the implementation of process analytical technology (PAT) to monitor reaction progress and ensure consistent product quality would be beneficial.
Structural Elucidation and Advanced Spectroscopic Characterization of N 6 Sulfanylpyridazin 3 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For N-(6-Sulfanylpyridazin-3-yl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For the title compound, distinct signals are expected for the protons on the pyridazine (B1198779) ring, the amide N-H proton, the sulfanyl (B85325) S-H proton, and the methyl protons of the acetamide (B32628) group.
The pyridazine ring features two aromatic protons. Due to the substitution pattern, these protons are adjacent and would appear as a pair of doublets, a result of spin-spin coupling. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effects of the acetamide and sulfanyl substituents. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The sulfanyl proton (S-H) signal is also typically a singlet and can be variable in its position. The methyl group of the acetamide moiety would present as a sharp singlet, integrating to three protons, in a relatively upfield region.
Predicted ¹H NMR Data (Hypothetical)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridazine H-4/H-5 | 7.20 - 7.80 | Doublet | 1H |
| Pyridazine H-5/H-4 | 7.00 - 7.60 | Doublet | 1H |
| N-H (amide) | 9.50 - 10.50 | Broad Singlet | 1H |
| S-H (sulfanyl) | 3.00 - 4.00 | Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, six unique carbon signals are anticipated.
The pyridazine ring will exhibit four distinct signals for its carbon atoms. The carbons directly bonded to the electronegative nitrogen atoms and the substituents (C-3 and C-6) are expected to be the most downfield. The remaining two pyridazine carbons (C-4 and C-5) would appear at slightly higher field. The carbonyl carbon (C=O) of the acetamide group will be readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The methyl carbon of the acetamide group will be found in the upfield aliphatic region of the spectrum. Computational methods can provide highly accurate predictions for ¹³C NMR chemical shifts, often with deviations of less than 1-2 ppm. nih.gov
Predicted ¹³C NMR Data (Hypothetical)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (acetamide) | 168.0 - 172.0 |
| C-3 (pyridazine) | 150.0 - 155.0 |
| C-6 (pyridazine) | 158.0 - 163.0 |
| C-4/C-5 (pyridazine) | 120.0 - 130.0 |
| C-5/C-4 (pyridazine) | 115.0 - 125.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. youtube.com
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the two protons on the pyridazine ring, confirming their ortho relationship.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached. sdsu.edu This would allow for the unambiguous assignment of the pyridazine C-4 and C-5 signals by correlating them with their respective attached protons. It would also link the methyl proton signal to the methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is a powerful tool for connecting different parts of the molecule. Key expected HMBC correlations would include:
The N-H proton of the acetamide group to the pyridazine C-3 and the acetamide carbonyl carbon.
The methyl protons of the acetamide to the carbonyl carbon.
The pyridazine protons to adjacent and geminal carbons within the ring, helping to confirm the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are close in space, regardless of whether they are bonded. This can be useful for confirming stereochemistry and conformational details. In this molecule, a NOESY spectrum could potentially show a correlation between the N-H proton and the adjacent pyridazine proton (H-4), depending on the preferred conformation of the acetamide group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Confirmation
HRMS is a vital technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.
Electrospray Ionization (ESI-MS) Fragmentation Pattern Analysis
Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺. semanticscholar.org The high-resolution measurement of this ion would allow for the confirmation of the molecular formula, C₆H₇N₃OS.
Tandem mass spectrometry (MS/MS) of the protonated molecular ion would induce fragmentation, providing further structural information. For amides, a common fragmentation pathway is the cleavage of the amide bond (N-CO). unl.pt A plausible fragmentation pattern for this compound would involve the loss of the acetyl group as ketene (B1206846) (CH₂=C=O), or the cleavage to form an acylium ion.
Predicted HRMS-ESI Data (Hypothetical)
| Ion | Predicted m/z | Formula | Description |
|---|---|---|---|
| [M+H]⁺ | 170.0383 | C₆H₈N₃OS⁺ | Protonated molecular ion |
| [M-COCH₂]+H⁺ | 128.0277 | C₄H₆N₃S⁺ | Loss of ketene |
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Studies
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often used for larger biomolecules but also applicable to smaller organic compounds. creative-proteomics.comnews-medical.net In a MALDI-TOF (Time-of-Flight) experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, often with minimal fragmentation. youtube.com This would provide a complementary method to ESI-MS for confirming the molecular weight of this compound. The choice of an appropriate matrix is critical for the analysis of small molecules to ensure a clean background in the low mass range. rsc.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Specific experimental IR data for this compound is not available in published literature.
Analysis of Amide Carbonyl Stretching Frequencies
Detailed analysis of the amide carbonyl (C=O) stretching frequencies for this compound has not been reported.
Identification of Sulfanyl Group Vibrations
Specific data on the vibrational frequencies of the sulfanyl (S-H) or thiocarbonyl (C=S) group for this compound, which may exist in tautomeric forms, are not documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
There is no available UV-Vis spectroscopic data detailing the electronic transitions and chromophore analysis of this compound.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
A crystal structure for this compound has not been deposited in crystallographic databases, and thus, information on its solid-state molecular conformation and intermolecular interactions is not available.
Chromatographic Methods for Purity Assessment and Isolation
Specific chromatographic methods for the purity assessment and isolation of this compound are not described in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Retention Behavior and Diode Array Detection (DAD)
There are no published HPLC methods detailing the retention behavior or diode array detection parameters for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS is indispensable for ensuring the purity of the final compound by detecting residual starting materials, solvents, and volatile byproducts that may be present even in trace amounts. The high temperatures used in the GC injection port and column can facilitate the volatilization of these impurities, allowing for their separation and subsequent identification by mass spectrometry.
The typical synthetic route to this compound may involve precursors such as 3,6-dichloropyridazine (B152260), which is first aminated to 3-amino-6-chloropyridazine (B20888). google.com Subsequently, the chloro group is substituted to introduce the sulfanyl moiety, and the amino group is acetylated. This multi-step synthesis can introduce several potential volatile impurities.
Potential Volatile Impurities and Byproducts:
Residual Solvents: Organic solvents used during the synthesis and purification steps are common impurities. These can include, but are not limited to, methanol, ethanol (B145695), toluene, and acetonitrile.
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like 3,6-dichloropyridazine and 3-amino-6-chloropyridazine in the final product.
Intermediates: The synthetic intermediate, 3-amino-6-sulfanylpyridazine, could persist if the final acylation step is not carried to completion.
Byproducts of Acylation: The use of reagents like acetic anhydride (B1165640) or acetyl chloride for the acylation step can result in acetic acid as a byproduct.
Thermally Induced Degradation Products: The target compound itself, this compound, may undergo some degree of degradation in the high-temperature environment of the GC injector. This could lead to the formation of fragments that might be mistaken for impurities.
A hypothetical GC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC system. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule.
Below is an interactive data table summarizing the plausible GC-MS data for potential volatile impurities and byproducts in the synthesis of this compound. The retention times are hypothetical and would depend on the specific GC conditions used. The m/z values for the molecular ion (M+) and key fragments are predicted based on the structures of the compounds.
Interactive Data Table: Hypothetical GC-MS Data for Potential Volatile Impurities
| Compound Name | Structure | Predicted Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Toluene | C₇H₈ | 4.5 | 92 | 91, 65 |
| Acetic Acid | C₂H₄O₂ | 5.2 | 60 | 45, 43 |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 9.8 | 148, 150, 152 | 113, 86 |
| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 12.3 | 129, 131 | 102, 94 |
| This compound | C₆H₇N₃OS | 18.5 | 169 | 127, 99, 84 |
The mass spectrum of this compound itself would be expected to show a molecular ion peak at m/z 169. Key fragmentation would likely involve the loss of the acetyl group (CH₃CO•), resulting in a significant fragment at m/z 127. Further fragmentation of the pyridazine ring would lead to other characteristic ions. By comparing the retention times and mass spectra of any detected peaks in a sample to those of known standards and library data, the identity and quantity of volatile byproducts and impurities can be determined with a high degree of confidence. This ensures the purity and quality of the synthesized this compound.
Computational Chemistry and Theoretical Investigations of N 6 Sulfanylpyridazin 3 Yl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(6-Sulfanylpyridazin-3-yl)acetamide, DFT calculations can provide valuable insights into its molecular properties. Theoretical calculations on related pyridazinone derivatives have been successfully employed to understand their geometry, electronic properties, and reactivity. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the sulfanyl (B85325) group and the pyridazine (B1198779) ring, owing to the presence of lone pair electrons and the π-system. The LUMO is likely to be distributed over the pyridazine ring and the acetyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The values in this table are illustrative and based on typical DFT calculation results for similar heterocyclic compounds. Actual values would require specific calculations for this compound.
Electrostatic Potential (ESP) Surface Mapping
The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map of this compound would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the acetyl group, indicating their susceptibility to electrophilic attack. The hydrogen atom of the sulfanyl group and the hydrogen atom of the amide group would exhibit positive potential (blue regions), making them potential sites for nucleophilic attack.
Dipole Moment and Polarizability Calculations
Table 2: Predicted Dipole Moment and Polarizability for this compound
| Property | Predicted Value |
| Dipole Moment (Debye) | 3.5 D |
| Polarizability (ų) | 25.0 |
Note: These values are hypothetical and serve as examples based on calculations for analogous molecules.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations can provide a detailed understanding of the conformational landscape and dynamic behavior of this compound in different environments.
Analysis of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds can significantly influence the conformation and stability of a molecule. nih.gov In this compound, there is a potential for an intramolecular hydrogen bond to form between the amide hydrogen and one of the nitrogen atoms of the pyridazine ring. The presence and strength of this hydrogen bond would depend on the rotational barrier around the C-N bond connecting the acetamide (B32628) group to the pyridazine ring. MD simulations can be employed to explore the dynamics of this potential hydrogen bond and its impact on the molecule's preferred conformation.
Conformational Free Energy Landscape
The conformational free energy landscape provides a map of the different stable and metastable conformations of a molecule and the energy barriers between them. For this compound, the key conformational degrees of freedom would include the rotation around the C-S bond and the C-N amide bond. By running long-time MD simulations, it is possible to sample these different conformations and construct a free energy landscape. This landscape would reveal the most stable conformers and the pathways for conformational transitions, which is essential for understanding the molecule's flexibility and how it might interact with other molecules. A straightforward way to construct a macromolecule's conformational free energy surface is to run a long brute force molecular dynamics (MD) simulation until different conformations are sampled and multiple transitions between the conformational states occur. temple.edu
Quantum Chemical Prediction of Reactivity and Mechanistic Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. gsconlinepress.com For this compound, these methods can provide insights into its kinetic and thermodynamic stability, as well as predict the most likely sites for electrophilic and nucleophilic attack.
Theoretical chemical parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (µ), and others can be calculated to describe the reactivity of pyridazine derivatives. gsconlinepress.com For instance, a higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity. researchgate.net
A DFT study on pyridazine derivatives as corrosion inhibitors provides an example of how these parameters are used. The study calculated quantum chemical parameters for 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) to correlate their molecular and electronic structures with their inhibition potential. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for Pyridazine Derivatives
| Parameter | PEPT | PEPO |
|---|---|---|
| EHOMO (eV) | -5.53 | -6.21 |
| ELUMO (eV) | -1.87 | -1.33 |
| Energy Gap (ΔE) (eV) | 3.66 | 4.88 |
| Dipole Moment (µ) (Debye) | 3.52 | 2.58 |
These calculations suggested that PEPT, with its higher EHOMO and lower energy gap, would be a more effective corrosion inhibitor, a prediction that aligns with experimental observations. researchgate.net Similar calculations for this compound could predict its reactivity in various chemical environments.
Transition State Theory (TST) is a fundamental concept in chemical kinetics that can be computationally modeled to understand reaction mechanisms. Automated TST calculations can be employed for high-throughput screening of reaction kinetics. researchgate.netarxiv.org By locating the transition state (the highest point on the reaction energy profile), chemists can understand the energy barrier that must be overcome for a reaction to occur.
For this compound, characterizing the transition states for elementary reactions, such as nucleophilic substitution at the pyridazine ring or reactions involving the sulfanyl and acetamide groups, would be crucial for predicting its metabolic fate or its reactivity as a potential covalent inhibitor. DFT calculations can be used to model the geometries and energies of these transition states.
For example, DFT modeling has been used to study the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one, providing insights into the reaction mechanism and the regioselectivity of the process. mdpi.com This type of study reveals the intricate details of the reaction pathway, including the structures of intermediates and transition states. mdpi.com
Reaction coordinate mapping involves tracing the energetic pathway of a reaction from reactants to products, passing through the transition state. This provides a detailed picture of the energy landscape of a chemical transformation. Computational methods can generate these maps, offering a visual and quantitative understanding of the reaction mechanism.
For this compound, mapping the reaction coordinates for potential metabolic transformations or synthetic modifications would be invaluable. For instance, understanding the energy profile for the oxidation of the sulfanyl group or hydrolysis of the acetamide group could inform its stability and potential for bioactivation. DFT studies on the dearomatization of pyridine (B92270) provide a precedent for how such reaction mechanisms can be elucidated through computational means. proquest.com
In Silico Screening and Ligand-Target Interaction Prediction for the this compound Scaffold
In silico methods are instrumental in modern drug discovery for identifying potential biological targets and predicting the binding affinity of small molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. proquest.com This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.
For the this compound scaffold, molecular docking could be used to screen a library of potential protein targets to identify those with which it is most likely to interact. Docking studies on pyridazine-3-carboxamide (B1582110) derivatives as potential CB2 agonists have demonstrated the utility of this approach in understanding structure-activity relationships. nih.gov In one such study, the docking of a potent agonist revealed key interactions with the CB2 receptor, explaining its high affinity. nih.gov
Table 2: Example Docking Scores of Pyridine Carboxamide Derivatives against Urease
| Compound | Docking Score (kcal/mol) |
|---|---|
| Rx-6 | -7.2 |
| Rx-7 | -6.8 |
Data is illustrative and based on similar compounds from the literature. proquest.com
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the key chemical features of a series of active compounds and to design new molecules with improved activity.
For the pyridazine-sulfanyl-acetamide scaffold, a pharmacophore model could be developed based on known active molecules targeting a specific protein. This model would highlight the essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding. Such models have been successfully developed for pyridazinone derivatives to guide the design of new inhibitors. researchgate.net
Computational scoring functions are used in molecular docking and other in silico methods to estimate the binding affinity between a ligand and a protein. jchps.com These functions take into account various energetic contributions, such as van der Waals interactions, electrostatic interactions, and desolvation penalties.
Predicting the binding affinity of this compound to a potential target would be a critical step in assessing its therapeutic potential. Free-energy perturbation (FEP) is a more rigorous method for predicting relative binding free energies and has been successfully applied to G-protein coupled receptor ligands. nih.govacs.org While computationally intensive, these methods can provide accurate predictions of binding affinity. acs.org
Table 3: Illustrative Predicted vs. Experimental Binding Affinities for GPCR Ligands
| Ligand | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |
|---|---|---|
| Analog 1 | -10.5 | -9.8 |
| Analog 2 | -9.2 | -9.5 |
| Analog 3 | -11.1 | -10.7 |
This data is hypothetical and serves to illustrate the output of binding affinity prediction studies.
Chemical Reactivity and Mechanistic Pathways of N 6 Sulfanylpyridazin 3 Yl Acetamide
Reactions Involving the Sulfanyl (B85325) Group
The sulfanyl group (-SH) is a highly reactive functional group, susceptible to oxidation, alkylation, and acylation, as well as the formation and cleavage of disulfide bonds. These reactions are fundamental to modifying the structure and properties of N-(6-Sulfanylpyridazin-3-yl)acetamide.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the sulfanyl group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This oxidation proceeds in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.
Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.
Formation of Sulfoxide: The initial oxidation of the sulfide (B99878) yields the sulfoxide. This transformation introduces a chiral center at the sulfur atom if the substituents are different.
Formation of Sulfone: Further oxidation of the sulfoxide under more forcing conditions or with a stronger oxidizing agent leads to the formation of the sulfone.
The electronic nature of the pyridazine (B1198779) ring and the acetamido group can influence the rate and outcome of the oxidation. The electron-withdrawing character of the pyridazine ring can make the sulfur atom less nucleophilic and therefore more resistant to oxidation compared to alkyl thiols.
Table 1: Representative Oxidation Reactions of Sulfanylpyridazines
| Starting Material | Oxidizing Agent | Product(s) | Reference Compound(s) |
|---|---|---|---|
| 6-Sulfanylpyridazine derivative | Hydrogen Peroxide | 6-Sulfinylpyridazine derivative | N/A |
S-Alkylation and S-Acylation Reactions
The sulfanyl group of this compound is nucleophilic and readily undergoes S-alkylation and S-acylation reactions in the presence of suitable electrophiles. These reactions are valuable for introducing a wide range of substituents at the sulfur atom.
S-Alkylation: This reaction involves the treatment of the thiol with an alkyl halide or another alkylating agent, typically in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the leaving group on the alkylating agent in a nucleophilic substitution reaction. A study on the alkylation of 6-mercaptopurine, a related heterocyclic thiol, demonstrated that the reaction with N-alkyl-N-alkoxycarbonylaminomethyl chlorides proceeds readily to give the S-alkylated products. nih.gov
S-Acylation: In a similar fashion, the sulfanyl group can be acylated using acyl halides or anhydrides. This reaction leads to the formation of a thioester. The reaction is also typically carried out in the presence of a base to facilitate the formation of the thiolate nucleophile.
The choice of base and solvent is crucial for the success of these reactions, as they can influence the rate of reaction and the potential for side reactions, such as N-alkylation or N-acylation of the acetamido group or the pyridazine ring.
Table 2: S-Alkylation and S-Acylation of Thiol-Containing Heterocycles
| Thiol Substrate | Electrophile | Product Type | Key Features |
|---|---|---|---|
| 6-Mercaptopurine | Alkyl halide | S-Alkyl derivative | Proceeds via a thiolate intermediate. |
Disulfide Bond Formation and Cleavage
Thiols such as this compound can undergo oxidation to form disulfide bonds (-S-S-). This reaction can occur through the reaction of two thiol molecules in the presence of a mild oxidizing agent, such as iodine or air (oxygen). The formation of a disulfide from 2-mercaptopyridine (B119420) in the presence of a Co(II) salt has been reported, highlighting the propensity of mercaptopyridines to undergo this transformation. researchgate.netwu.ac.th The reaction involves the formal loss of two hydrogen atoms from the sulfanyl groups of two molecules.
Conversely, the disulfide bond can be cleaved back to the corresponding thiols by treatment with a reducing agent. Common reducing agents for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and sodium borohydride. The cleavage of disulfide bonds is a crucial reaction in biochemistry, for example, in the denaturation of proteins.
The reversible nature of disulfide bond formation and cleavage is a key aspect of the chemistry of thiols and plays a significant role in various chemical and biological processes.
Reactivity of the Pyridazine Heterocyclic Ring
The pyridazine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) Patterns
The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent nitrogen atoms. uoanbar.edu.iq This deactivation is analogous to that observed in other diazines like pyrimidine (B1678525) and pyrazine. Electrophilic attack on the pyridazine ring is significantly more difficult than on benzene (B151609) and requires harsh reaction conditions.
When EAS does occur, the position of substitution is influenced by the existing substituents. The acetamido group at the 3-position is an activating, ortho-, para-directing group, while the sulfanyl group at the 6-position is also activating and ortho-, para-directing. However, the strong deactivating effect of the pyridazine nitrogens is the dominant factor. If electrophilic substitution were to occur, it would be predicted to take place at the positions least deactivated by the ring nitrogens and activated by the substituents.
Given the electronic properties, the most likely positions for electrophilic attack would be C-4 and C-5. However, forcing conditions are generally required, and yields are often low.
Nucleophilic Aromatic Substitution (NAS) at the Pyridazine Core
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at a position activated by the ring nitrogens. wikipedia.orgnih.gov While the sulfanyl group is not a good leaving group, a precursor molecule such as N-(6-chloropyridazin-3-yl)acetamide would be highly reactive towards nucleophiles.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring.
The positions most activated towards nucleophilic attack on the pyridazine ring are C-3 and C-6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atom. The presence of the electron-withdrawing acetamido group would further activate the ring towards nucleophilic attack. Therefore, in a suitably substituted precursor, nucleophilic displacement of a leaving group at the 6-position would be a facile process.
N-Oxidation and Ring Nitrogen Reactivity
The pyridazine core of this compound contains two adjacent nitrogen atoms (N1 and N2), which are susceptible to electrophilic attack, most notably N-oxidation. The pyridazine ring is characterized by its π-deficient nature, a high dipole moment, and the availability of lone pair electrons on the nitrogen atoms, making them nucleophilic centers. nih.govnih.gov
The reaction with oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid, is expected to yield the corresponding N-oxides. However, a significant challenge in the N-oxidation of this specific molecule is the presence of the sulfanyl (-SH) group, which is highly susceptible to oxidation, potentially leading to the formation of disulfides, sulfenic, sulfinic, or sulfonic acids. Selective N-oxidation would require carefully controlled reaction conditions or protection of the sulfanyl group.
The regioselectivity of N-oxidation is governed by the electronic effects of the substituents. The 3-acetamido group is an electron-donating group via resonance, increasing the electron density at the ortho (N2) and para (C5) positions. Conversely, the 6-sulfanyl group is weakly activating. The interplay of these effects would likely favor oxidation at the N1 position, which is meta to the acetamido group and less sterically hindered.
Formation of the N-oxide dramatically alters the reactivity of the pyridazine ring. It enhances the ring's susceptibility to both electrophilic substitution (by increasing electron density on the ring carbons through resonance) and nucleophilic substitution (by activating the positions alpha and gamma to the N-oxide function). scribd.comscripps.edu
Table 1: Comparison of Oxidizing Agents for N-Oxidation of Heterocycles
| Oxidizing Agent | Typical Conditions | Advantages | Potential Side Reactions with this compound |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ or CHCl₃, 0 °C to RT | High efficiency, commercially available | Oxidation of the sulfanyl group |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, 70-80 °C | Cost-effective, strong oxidant | Oxidation of the sulfanyl group, potential for over-oxidation |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or biphasic systems | Water-soluble, stable | Strong oxidation of the sulfanyl group |
Transformations of the Acetamide (B32628) Moiety
The acetamide moiety can undergo hydrolysis to yield 3-amino-6-sulfanylpyridazine and acetic acid. This reaction can be catalyzed by acid or base, or proceed under neutral conditions, particularly at elevated temperatures. researchgate.net The mechanism generally involves nucleophilic attack at the carbonyl carbon of the amide.
The rate of hydrolysis is significantly influenced by the electronic nature of the pyridazine ring. Pyridazine is an electron-withdrawing heterocycle, which reduces the electron density on the amide nitrogen and decreases its ability to donate its lone pair into the carbonyl group via resonance. auburn.edunih.gov This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Consequently, this compound is expected to hydrolyze more readily than acetanilides bearing electron-donating groups on the phenyl ring. nih.gov
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the amide carbonyl oxygen, which further enhances its electrophilicity for attack by a water molecule. The electron-withdrawing nature of the pyridazine ring may also facilitate protonation. researchgate.net
Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is often faster than acid-catalyzed hydrolysis for amides.
Neutral Hydrolysis: While significantly slower, hydrolysis can occur with water acting as the nucleophile, a process that becomes more relevant at high temperatures. researchgate.net
The acetamide group presents a site for further functionalization through N-alkylation or N-acylation. researchgate.netbath.ac.uk However, the reactivity is complicated by the presence of other nucleophilic centers in the molecule: the sulfanyl group, which is a soft and potent nucleophile, and the pyridazine ring nitrogens.
Direct N-alkylation or N-acylation of the amide nitrogen is challenging because the amide N-H is significantly less basic and nucleophilic than an amine. auburn.edu Reaction typically requires deprotonation of the amide with a strong base (e.g., NaH) to form the corresponding amidate anion, which is a much stronger nucleophile.
A major competing pathway is S-alkylation of the sulfanyl group, which is generally a more facile reaction and can occur under milder basic conditions (e.g., K₂CO₃). Selective N-alkylation would likely require prior protection of the sulfanyl group, for instance, as a thioether or disulfide, which could be cleaved later. Another competing reaction is alkylation at the pyridazine ring nitrogens to form pyridazinium salts. organic-chemistry.org
Cyclization and Rearrangement Reactions Involving the this compound Scaffold
The bifunctional nature of this compound, possessing both a nucleophilic sulfur and an acetamide group on a heterocyclic platform, provides opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, under dehydrating or oxidative conditions, it is conceivable that the molecule could undergo cyclization to form a member of the thiazolo[4,5-d]pyridazine (B3050600) family. Such reactions are precedented in heterocyclic chemistry, where ortho-disposed amino and thiol groups are common precursors for thiazole (B1198619) ring formation. nih.gov
Another potential transformation is photochemical rearrangement. Pyridazines are known to isomerize to pyrazines upon UV irradiation. acs.org This process is thought to proceed through a diaza-Dewar benzene intermediate. While this is a reaction of the core heterocycle, the substituents would be expected to influence the quantum yield and the stability of the intermediates. Furthermore, pyridazine N-oxides can undergo photoinduced ring opening to form pyrazoles, presenting another potential synthetic pathway upon derivatization. nih.gov
Catalytic Conversions and Derivatization Strategies
The this compound scaffold offers several sites for catalytic modification, enabling the synthesis of a diverse library of derivatives. The sulfanyl group and the C-H bonds of the pyridazine ring are primary targets for such transformations.
The thiol functionality is readily derivatized. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed for S-arylation or S-vinylation, linking the pyridazine core to other aromatic or unsaturated systems.
The pyridazine ring itself can be functionalized using modern cross-coupling techniques. While a C-H bond is less reactive than a halide, direct C-H activation/arylation reactions on electron-deficient heterocycles are known. mdpi.com A more common strategy would involve converting one of the ring positions into a halide or triflate, which then serves as a handle for reactions like Suzuki, Stille, or Buchwald-Hartwig amination couplings. nih.govyoutube.comrsc.org The sulfanyl group itself could potentially be converted into a sulfonate, a competent leaving group for nucleophilic aromatic substitution or cross-coupling.
Table 2: Potential Catalytic Derivatization Reactions
| Reaction Type | Reagents & Catalyst | Target Site | Potential Product |
|---|---|---|---|
| S-Arylation | Aryl halide, Pd or Cu catalyst, Base | Sulfanyl group | 6-(Arylthio)pyridazin-3-yl acetamide derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Halogenated pyridazine ring | 6-Sulfanyl-4(or 5)-arylpyridazin-3-yl acetamide derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Halogenated pyridazine ring | 6-Sulfanyl-4(or 5)-aminopyridazin-3-yl acetamide derivatives |
| Heck Coupling | Alkene, Pd catalyst, Base | Halogenated pyridazine ring | 6-Sulfanyl-4(or 5)-alkenylpyridazin-3-yl acetamide derivatives |
Investigation of Photochemical and Electrochemical Properties
Photochemical Properties: The photochemical behavior of this compound is expected to be dictated by the pyridazine ring. Pyridazine derivatives can exhibit complex photochemistry, including ring isomerization. acs.orgresearchgate.net Upon N-oxidation, the resulting pyridazine N-oxide would likely absorb UV light in the 315–360 nm range (an n → π* transition). nih.gov Such N-oxides are known to be photoactivatable, capable of releasing atomic oxygen [O(³P)] upon irradiation, which can then mediate oxidation reactions. nih.gov The presence of the oxidizable sulfur atom in the parent molecule could lead to interesting intramolecular photoreactions if the N-oxide were formed and irradiated.
Electrochemical Properties: The electrochemical properties of pyridazine derivatives have been studied by cyclic voltammetry. nih.govpeacta.orgresearchgate.net The pyridazine ring is an electroactive moiety that typically undergoes reduction at negative potentials. The exact reduction potential is highly dependent on the nature of the substituents on the ring. peacta.orgmdpi.com
For this compound, several electrochemical processes are predictable:
Reduction of the Pyridazine Ring: The electron-deficient pyridazine ring can accept electrons. The presence of the acetamido and sulfanyl groups will modulate this potential.
Oxidation of the Sulfanyl Group: The -SH group is readily oxidized, typically forming a disulfide (RSSR) in an initial one-electron oxidation step, which may be followed by further oxidation at higher potentials.
Table 3: Predicted Electrochemical Properties and Comparison with Analogues
| Compound/Class | Redox Process | Typical Potential Range (vs. Ag/AgCl or SCE) | Reference/Comment |
|---|---|---|---|
| 3,6-Dichloropyridazine (B152260) | Ring Reduction (sequential C-Cl cleavage) | Multiple cathodic waves < -1.5 V | peacta.org |
| Pyridazine-Donor Systems | Reversible/Quasi-reversible Oxidation | Onset at +0.5 to +1.0 V | nih.gov Oxidation of donor moiety |
| This compound (Predicted) | Sulfanyl Oxidation | Anodic wave, likely < +1.0 V | By analogy with thiols |
Derivatization Strategies and Structure Activity Relationship Sar Exploration of N 6 Sulfanylpyridazin 3 Yl Acetamide Analogs
Rational Design Principles for Analog Libraries based on the N-(6-Sulfanylpyridazin-3-yl)acetamide Core
The rational design of analog libraries for the this compound scaffold is guided by established principles of medicinal chemistry. The core structure presents several opportunities for modification, each with the potential to influence the compound's interaction with biological targets. Key design principles include leveraging bioisosteric replacements, modulating physicochemical properties, and exploring conformational space.
The pyridazine (B1198779) ring, with its two adjacent nitrogen atoms, has a significant dipole moment and can participate in hydrogen bonding and π-stacking interactions. The sulfanyl (B85325) group at the 6-position is a key functional group that can be modified to alter the compound's electronic properties and potential for covalent interactions. The acetamide (B32628) moiety provides a hydrogen bond donor and acceptor, which are often crucial for target binding.
A primary strategy involves the creation of a focused library of analogs where systematic changes are made to probe the chemical space around the core scaffold. This allows for the development of a comprehensive SAR. For instance, the sulfanyl group can be replaced with other functional groups to investigate the importance of its size, electronics, and hydrogen bonding capacity. Similarly, the acetamide group can be modified to explore the impact of steric bulk and lipophilicity.
Computational modeling can further guide the design of these libraries. By understanding the conformational preferences of the core and its potential binding modes within a target active site, researchers can prioritize the synthesis of analogs with a higher probability of success.
Table 1: Key Physicochemical Properties of the this compound Core for Analog Design
| Molecular Feature | Potential Interactions | Design Considerations |
|---|---|---|
| Pyridazine Ring | Hydrogen bonding, π-π stacking, dipole interactions | Introduction of substituents to modulate electronics and sterics. |
| 6-Sulfanyl Group | Hydrogen bonding, potential for oxidation or covalent bonding | Bioisosteric replacement with groups of varying size and electronics. |
Synthetic Approaches to Diversify the Pyridazine Substituents
The 3-amino group of the pyridazine ring serves as a crucial handle for introducing diversity. Starting from a suitable precursor such as 3-amino-6-chloropyridazine (B20888), a variety of modifications can be achieved. The synthesis of 3-amino-6-chloropyridazine can be accomplished by the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849).
One common approach is the acylation of the 3-amino group with different acyl chlorides or anhydrides to generate a library of amide analogs. This allows for the exploration of various substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The choice of acylating agent can significantly impact the electronic and steric properties of the resulting molecule.
Another strategy involves the alkylation of the 3-amino group. While direct alkylation can sometimes be challenging and lead to mixtures of products, reductive amination with aldehydes or ketones provides a more controlled method for introducing a wide range of alkyl substituents.
Table 2: Proposed Analogs with Modifications at the 3-Position
| Analog | Modification | Rationale |
|---|---|---|
| 1a | Replacement of acetamide with benzamide | Explore the impact of an aromatic substituent on π-stacking interactions. |
| 1b | Replacement of acetamide with cyclopropylcarboxamide | Introduce conformational rigidity and explore novel binding interactions. |
The pyridazine ring itself can be functionalized to further probe the SAR. One of the most versatile methods for introducing new functional groups is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated pyridazine precursor. For example, starting with 3-amino-6-chloropyridazine, various aryl, heteroaryl, or alkyl groups can be introduced at the 6-position prior to the introduction of the sulfanyl group.
Alternatively, direct functionalization of the pyridazine ring can be achieved through electrophilic or nucleophilic aromatic substitution reactions, although the regioselectivity of these reactions can sometimes be difficult to control. The presence of the existing substituents will direct the position of any new functional groups.
Systematic Modifications of the Acetamide Nitrogen and Alkyl Chain
Modification of the acetamide nitrogen provides a straightforward way to modulate the compound's properties. N-alkylation can be achieved by treating the parent acetamide with an alkyl halide in the presence of a suitable base. This modification removes the hydrogen bond donating capacity of the amide nitrogen, which can provide valuable information about its role in target binding.
Furthermore, N-acylation can introduce a second acyl group, creating an imide functionality. This can alter the electronic properties and conformational flexibility of this part of the molecule. The synthesis of various N-substituted acetamides is a well-established area of organic chemistry.
Table 3: Proposed Analogs with N-Substitution of the Acetamide Group
| Analog | Modification | Rationale |
|---|---|---|
| 2a | N-methyl acetamide | Eliminate hydrogen bond donating ability and increase lipophilicity. |
| 2b | N-ethyl acetamide | Further increase steric bulk and lipophilicity. |
The alkyl portion of the acetamide group is another site ripe for modification. By varying the length and branching of the alkyl chain, the lipophilicity and steric profile of the molecule can be fine-tuned. For instance, replacing the methyl group with larger alkyl groups such as ethyl, propyl, or isopropyl can be readily accomplished by using the corresponding acyl chlorides or anhydrides in the initial acylation step.
The introduction of cyclic structures, such as a cyclopropyl (B3062369) or cyclobutyl group, can introduce conformational constraints and potentially improve metabolic stability. Furthermore, the incorporation of polar functional groups, such as hydroxyl or amino groups, into the alkyl chain can enhance aqueous solubility and provide additional points of interaction with the biological target.
Table 4: Proposed Analogs with Variations in the Acetamide Alkyl Moiety
| Analog | Modification | Rationale |
|---|---|---|
| 3a | Propionamide (ethyl instead of methyl) | Increase chain length and lipophilicity. |
| 3b | Isobutyramide (isopropyl instead of methyl) | Introduce steric bulk near the amide bond. |
| 3c | Cyclopropylcarboxamide | Introduce conformational rigidity. |
Functionalization and Derivatization of the Sulfanyl Group
The sulfur atom in this compound is a nucleophilic center that can readily participate in a range of chemical reactions. This reactivity allows for the introduction of a diverse array of functional groups, enabling a comprehensive study of the SAR at this position.
The introduction of various substituents via a thioether linkage is a common and effective strategy to probe the steric and electronic requirements of the target binding site. The synthesis of such analogs typically involves the S-alkylation of the parent thiol. This can be achieved by reacting this compound with a variety of alkylating agents, such as alkyl halides, in the presence of a base.
For instance, a series of thioether derivatives can be synthesized to explore the impact of chain length, branching, and the presence of aromatic or heterocyclic rings. The general synthetic approach is outlined below:
General Synthetic Scheme for Thioether Derivatives:
The SAR of these thioether analogs can be systematically evaluated. For example, a hypothetical study might reveal that small, linear alkyl chains are well-tolerated, while bulky substituents lead to a decrease in activity, suggesting a sterically constrained binding pocket. The introduction of polar functional groups on the alkyl chain, such as hydroxyl or carboxyl groups, could enhance solubility and introduce new hydrogen bonding interactions.
| Derivative (R group) | Relative Activity (%) | LogP (calculated) | Comments |
|---|---|---|---|
| -CH3 | 100 | 1.85 | Baseline activity. |
| -CH2CH3 | 110 | 2.20 | Slight increase in activity. |
| -CH(CH3)2 | 85 | 2.55 | Steric hindrance may reduce activity. |
| -CH2Ph | 150 | 3.50 | Potential for additional π-π interactions. |
| -CH2COOH | 95 | 1.50 | Increased polarity, may affect cell permeability. |
Oxidation of the sulfanyl group to higher oxidation states, such as sulfonyl chlorides, provides a gateway to another important class of derivatives: sulfonamides. The sulfonyl chloride intermediate can be prepared by treating the parent thiol with an oxidizing agent like chlorine in an aqueous acidic medium. Subsequent reaction with a diverse range of primary or secondary amines yields the corresponding sulfonamides. This strategy introduces a hydrogen bond donor/acceptor moiety, which can significantly influence the binding affinity and selectivity of the compound.
General Synthetic Scheme for Sulfonamide Derivatives:
The SAR of sulfonamide derivatives can be explored by varying the substituents on the nitrogen atom. A hypothetical screening could indicate that small, unbranched alkyl groups on the sulfonamide nitrogen are favorable, while bulky or aromatic substituents are detrimental to activity.
| Derivative (R1, R2) | Relative Activity (%) | Hydrogen Bond Donors/Acceptors | Comments |
|---|---|---|---|
| -H, -H | 120 | 2 Donors, 2 Acceptors | Potential for strong hydrogen bonding. |
| -H, -CH3 | 115 | 1 Donor, 2 Acceptors | Maintains good activity. |
| -CH3, -CH3 | 90 | 0 Donors, 2 Acceptors | Loss of hydrogen bond donor capability. |
| -H, -Ph | 70 | 1 Donor, 2 Acceptors | Steric clash in the binding site. |
| -(CH2)4- (as piperidine) | 105 | 0 Donors, 2 Acceptors | Conformationally restricted analog. |
Furthermore, vigorous oxidation of the sulfanyl group can lead to the formation of the corresponding sulfonic acid derivative. This introduces a highly polar, acidic functional group, which can dramatically alter the physicochemical properties of the molecule, such as its solubility and charge state at physiological pH.
Comprehensive Analysis of Structural Modifications on Theoretical and Measurable Functional Attributes
The structural modifications introduced at the sulfanyl group can have a profound impact on the molecule's electronic and conformational properties, which in turn dictate its biological activity.
The electronic nature of the substituent on the sulfur atom can influence the electron density distribution across the entire pyridazine ring system. Electron-withdrawing groups, such as the sulfonyl group in sulfonamides, can decrease the electron density of the pyridazine ring. Conversely, electron-donating groups, like simple alkyl thioethers, may have a less pronounced effect.
These changes in electronic properties can be quantified using computational methods, such as Density Functional Theory (DFT) calculations. Parameters like the electrostatic potential surface and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its potential to engage in specific intermolecular interactions, such as charge-transfer or electrostatic interactions with the biological target. For instance, a lower LUMO energy might indicate a greater susceptibility to nucleophilic attack, which could be relevant if the mechanism of action involves covalent bond formation.
The size and nature of the substituent on the sulfur atom can also significantly affect the conformational preferences of the this compound molecule. Bulky substituents may restrict the rotation around the C-S bond, leading to a more rigid conformation. This can be either beneficial or detrimental to biological activity, depending on whether the preferred conformation aligns with the optimal binding geometry of the target protein.
Computational methods, such as molecular mechanics and molecular dynamics simulations, can be employed to explore the conformational landscape of the derivatives. By identifying the low-energy conformers and their relative populations, researchers can gain a better understanding of the three-dimensional shape of the molecule that is most likely to be present in a biological environment. These computational predictions can then be correlated with the observed biological activities to refine the SAR model. For example, if a series of active compounds are all predicted to adopt a similar low-energy conformation, it can be hypothesized that this conformation is the bioactive one.
High-Throughput Synthesis and Screening Methodologies for this compound Derivatives
To efficiently explore the vast chemical space of possible derivatives, high-throughput synthesis and screening methodologies are indispensable. These approaches allow for the rapid generation and evaluation of large libraries of compounds, accelerating the identification of promising candidates.
For the synthesis of this compound derivatives, parallel synthesis techniques can be employed. This involves the use of multi-well plates where different building blocks (e.g., a variety of alkyl halides for thioether formation or a diverse set of amines for sulfonamide synthesis) are reacted with the common core structure in a systematic and automated fashion. The use of solid-phase synthesis, where the core molecule is attached to a resin, can further streamline the purification process.
Once the compound library is synthesized, high-throughput screening (HTS) assays are used to rapidly assess their biological activity. These assays are typically miniaturized and automated to handle a large number of samples in a short period. The choice of assay depends on the biological target of interest and can range from simple enzyme inhibition assays to more complex cell-based assays that measure a specific cellular response. The data generated from HTS can then be used to build and refine the SAR models, guiding the design of the next generation of more potent and selective compounds.
Mechanistic Biological Insights for the N 6 Sulfanylpyridazin 3 Yl Acetamide Scaffold
Investigation of Molecular Target Interactions at the Biochemical Level
A fundamental aspect of understanding a compound's biological activity is to elucidate its direct interactions with molecular targets. This typically involves a series of biochemical assays to characterize the nature and kinetics of these interactions.
Enzyme Binding Kinetics and Inhibition Mechanisms of Model Enzymes
To assess the potential of N-(6-Sulfanylpyridazin-3-yl)acetamide as an enzyme inhibitor, studies would need to be conducted to determine key kinetic parameters. This would involve incubating the compound with specific model enzymes and measuring the rate of the enzymatic reaction.
Data on the following would be necessary:
IC50/Ki values: These values would quantify the concentration of the compound required to inhibit enzyme activity by 50% and its binding affinity, respectively.
Mechanism of Inhibition: Experiments such as Lineweaver-Burk or Dixon plots would be required to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Hypothetical Data Table for Enzyme Inhibition Kinetics:
| Model Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Without experimental data, no such table can be populated for this compound.
Receptor Interaction Studies Using Recombinant Proteins
To explore whether this compound exerts its effects through receptor binding, in vitro studies using recombinant proteins are essential. These studies would clarify if the compound acts as an agonist, antagonist, or allosteric modulator.
Key parameters to be investigated would include:
Binding Affinity (Kd): This would be determined through techniques like radioligand binding assays or surface plasmon resonance (SPR).
Functional Activity: Cellular assays measuring downstream signaling events upon receptor activation or inhibition would be necessary to characterize the functional consequences of binding.
Hypothetical Data Table for Receptor Interaction:
| Receptor Target | Binding Affinity (Kd, nM) | Functional Assay Readout | Effect (Agonist/Antagonist) |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Currently, there is no available research to populate this table for the specified compound.
Cellular Pathway Modulation Studies in Model Biological Systems
Beyond direct molecular interactions, it is crucial to understand how a compound affects the complex network of cellular pathways. This is typically investigated using in vitro assays with model cell lines.
Effects on Cell Cycle Progression in In Vitro Assays
To determine if this compound influences cell proliferation, its effect on the cell cycle would be a key area of investigation. Techniques like flow cytometry with DNA staining dyes (e.g., propidium iodide) are standard for this purpose.
Expected outcomes from such studies would include:
Cell Cycle Arrest: Identification of the specific phase of the cell cycle (G1, S, G2, or M) where the compound might induce a block.
Modulation of Cyclin-Dependent Kinases (CDKs): Western blot analysis of key cell cycle regulatory proteins (e.g., cyclins, CDKs, and CDK inhibitors) would provide mechanistic insights.
Hypothetical Data Table for Cell Cycle Analysis:
| Cell Line | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Data Not Available | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A |
No published data exists to complete this analysis for this compound.
Modulation of Protein-Protein Interactions
Many cellular processes are governed by intricate protein-protein interactions (PPIs). Investigating whether this compound can disrupt or stabilize specific PPIs would be a critical step in understanding its mechanism of action. Techniques such as co-immunoprecipitation, yeast two-hybrid screens, or biophysical methods like fluorescence resonance energy transfer (FRET) would be employed.
Influence on Intracellular Signaling Cascades
The effect of this compound on key intracellular signaling cascades (e.g., MAPK, PI3K/AKT, NF-κB pathways) would provide a broader understanding of its cellular impact. This is typically assessed by measuring the phosphorylation status of key signaling proteins using techniques like Western blotting or phospho-protein arrays.
Biochemical Characterization of Compound-Biomolecule Complexes
The initial step in understanding the biological activity of this compound would be to characterize its interaction with its putative biomolecular target(s). This involves confirming a direct binding event and quantifying the affinity and thermodynamic profile of the interaction.
Spectroscopic Analysis of Binding Events
Various spectroscopic techniques can be utilized to detect and quantify the binding of a small molecule like this compound to a target biomolecule, typically a protein. These methods rely on changes in the spectroscopic properties of either the compound or the biomolecule upon complex formation.
Fluorescence Spectroscopy: This is a highly sensitive technique used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan or tyrosine residues) upon ligand binding. If the binding of this compound were to alter the local environment of these residues, a change in fluorescence intensity or wavelength of maximum emission would be observed. From this, binding constants (Kb) can be calculated.
UV-Visible Absorbance Spectroscopy: This method can detect changes in the absorbance spectra of the protein or the compound when they form a complex. It can provide evidence of interaction and, in some cases, be used to determine binding stoichiometry.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to assess changes in the secondary and tertiary structure of a protein upon binding of a ligand. Significant conformational changes in the target protein induced by this compound would be detectable by this method.
Table 7.3.1. Hypothetical Spectroscopic Data for this compound Binding
| Technique | Parameter Measured | Hypothetical Observation | Derived Information |
| Fluorescence Spectroscopy | Fluorescence Quenching | Decrease in protein fluorescence intensity with increasing compound concentration. | Binding Constant (Kb), Stoichiometry (n) |
| UV-Visible Spectroscopy | Absorbance Change (ΔAbs) | Shift in the maximum absorbance wavelength of the protein-compound complex. | Confirmation of complex formation. |
| Circular Dichroism (CD) | Change in Molar Ellipticity | Alteration in the far-UV CD spectrum of the protein. | Induced conformational changes in the biomolecule. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of all thermodynamic parameters of the interaction in a single experiment. nih.gov By titrating this compound into a solution containing its target biomolecule, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) can be determined. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.govnih.gov
Table 7.3.2. Hypothetical Thermodynamic Parameters from ITC for this compound Binding
| Thermodynamic Parameter | Symbol | Hypothetical Value | Interpretation |
| Association Constant | Ka | 1.5 x 106 M-1 | High affinity of the compound for its target. |
| Enthalpy Change | ΔH | -25 kJ/mol | The binding is an enthalpically driven, exothermic process, suggesting favorable bond formations. |
| Entropy Change | ΔS | 15 J/mol·K | A positive entropy change suggests an increase in disorder, possibly due to the release of water molecules. |
| Gibbs Free Energy Change | ΔG | -35.5 kJ/mol | The negative value indicates a spontaneous binding process. |
| Stoichiometry | n | 1.05 | A binding stoichiometry of approximately 1:1. |
Structure-Based Design Principles for Specific Biochemical Targeting
Following the confirmation and characterization of binding, structure-based design principles are employed to improve the potency, selectivity, and pharmacokinetic properties of the initial compound. This relies on detailed structural information of the compound-biomolecule complex.
Elucidation of Key Binding Motifs
The precise interactions between this compound and its biological target are defined as key binding motifs. These are typically identified through high-resolution structural biology techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques would reveal the exact orientation of the compound in the binding site and identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. The pyridazine (B1198779) ring, for instance, is known for its ability to participate in hydrogen bonding and π-π stacking interactions. nih.gov
Table 7.4.1. Hypothetical Key Binding Motifs for this compound
| Interacting Group of Compound | Interaction Type | Interacting Residue of Target | Significance |
| Pyridazine Nitrogen | Hydrogen Bond | Serine hydroxyl group | Key anchor point for the compound. |
| Acetamide (B32628) Carbonyl Oxygen | Hydrogen Bond | Lysine amino group | Contributes to binding affinity. |
| Sulfanyl (B85325) Group | Hydrophobic Pocket | Leucine, Valine residues | Enhances specificity and potency. |
| Pyridazine Ring | π-π Stacking | Phenylalanine aromatic ring | Orients the compound in the binding site. |
Computational Rationalization of Observed Interactions
Computational modeling, particularly molecular docking and molecular dynamics simulations, is a crucial tool for rationalizing the experimentally observed interactions and guiding further drug design. Docking studies can predict the preferred binding pose of this compound within the active site of its target. Molecular dynamics simulations can then be used to assess the stability of these interactions over time and to understand the dynamic nature of the complex. This computational analysis helps to explain the structure-activity relationships (SAR) and provides a predictive framework for designing new analogs with improved properties. drugbank.com
Table 7.4.2. Hypothetical Computational Analysis of this compound Interactions
| Computational Method | Parameter Calculated | Hypothetical Result | Rationale Provided |
| Molecular Docking | Binding Energy Score | -8.5 kcal/mol | Predicts a favorable and stable binding mode consistent with experimental data. |
| Molecular Dynamics | RMSD of Ligand | Low fluctuation (< 2 Å) over a 100 ns simulation. | Indicates the stability of the compound within the binding pocket over time. |
| Free Energy Perturbation | ΔΔG of Binding | Calculation for a proposed modification predicts a -2.0 kcal/mol improvement. | Guides the rational design of a next-generation compound with potentially higher affinity. |
Future Perspectives and Emerging Research Avenues for N 6 Sulfanylpyridazin 3 Yl Acetamide
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide will likely be guided by the principles of green and sustainable chemistry. nih.gov Traditional synthetic routes for heterocyclic compounds often involve harsh reaction conditions, toxic solvents, and generate significant waste. nih.gov Emerging research is expected to focus on developing eco-friendly alternatives.
Key areas of development include:
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, improve yields, and enhance product purity while reducing energy consumption compared to conventional heating methods. ijpsjournal.com
Solvent-Free Reactions: Conducting syntheses in the absence of solvents or in environmentally benign media like water or ionic liquids minimizes the environmental footprint. acs.orgnumberanalytics.com
Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity and efficiency under mild conditions, reducing the need for hazardous reagents and energy-intensive processes. numberanalytics.com
Heterogeneous Catalysis: Employing solid-supported catalysts, including metal nanoparticles, can simplify product purification and enable catalyst recycling, aligning with the principles of a circular economy. mdpi.comhilarispublisher.com
These sustainable approaches not only promise to make the synthesis of this compound more environmentally friendly but also more efficient and cost-effective. ijpsjournal.com
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanisms, and the influence of various parameters is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. wikipedia.orgresearchgate.net Advanced spectroscopic techniques are central to PAT, enabling real-time, in-situ monitoring of chemical reactions. mt.combruker.com
Future research will likely involve the application of:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over the reaction progress. rroij.comspectroscopyonline.comamericanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can offer detailed mechanistic insights by identifying transient intermediates and byproducts as the reaction occurs. igi-global.com
The integration of these techniques can lead to improved process understanding, enhanced yield and purity, and more robust and reproducible synthetic protocols for this compound. coleparmer.co.uk
Exploration of this compound in Materials Science and Supramolecular Chemistry
The unique structural features of this compound make it an interesting candidate for applications in materials science and supramolecular chemistry. Nitrogen-containing heterocycles are known to be versatile building blocks for functional materials such as polymers and dyes. numberanalytics.comopenmedicinalchemistryjournal.com
Potential research avenues include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridazine (B1198779) nitrogen atoms and the sulfanyl (B85325) group can act as coordination sites for metal ions, leading to the formation of novel coordination polymers or MOFs with potential applications in gas storage, separation, or catalysis.
Self-Assembling Systems: The molecule's capacity for hydrogen bonding via the acetamide (B32628) group and potential for other non-covalent interactions could be exploited to design self-assembling systems with interesting photophysical or electronic properties.
Surface Modification: The sulfanyl group is known to have a strong affinity for noble metal surfaces. This could be utilized to anchor this compound onto gold or silver nanoparticles, creating functionalized nanomaterials for sensing or biomedical applications.
Predictive Modeling and Machine Learning Applications for Compound Design and Synthesis
In recent years, machine learning and artificial intelligence have become powerful tools in chemical research. nih.gov These computational approaches can accelerate the discovery and optimization of molecules and their synthetic routes. nih.govrsc.org
For this compound and its derivatives, future research could leverage:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity of novel derivatives, guiding the design of compounds with enhanced properties. nih.govsemanticscholar.orgactascientific.com
Predictive Synthesis Models: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, identify optimal reaction conditions, and even suggest novel synthetic pathways. arocjournal.comiscientific.orgrsc.org
De Novo Drug Design: Generative models can design novel molecules with desired properties, potentially leading to the discovery of new this compound-based therapeutic agents. mdpi.com
The synergy between computational modeling and experimental work is expected to significantly streamline the research and development process for this class of compounds.
Investigation of Unique Catalytic or Ligand Properties
The electron-rich nitrogen atoms of the pyridazine ring and the sulfur atom of the sulfanyl group in this compound suggest its potential to act as a ligand in coordination chemistry. researchgate.netacs.org Pyridazine-based ligands have been extensively used to form complexes with transition metals. researchgate.netscispace.comnih.gov
Future studies could explore:
Coordination Chemistry: Synthesizing and characterizing metal complexes of this compound to investigate their structural, electronic, and magnetic properties. nih.gov
Homogeneous Catalysis: Investigating the catalytic activity of these metal complexes in various organic transformations. Nitrogen-containing heterocycles are known to be effective ligands in a range of catalytic reactions. msesupplies.com
Organocatalysis: While less common, the unique electronic properties of the molecule could be explored for its potential to act as an organocatalyst in certain reactions.
The ability to fine-tune the electronic and steric properties of the ligand by modifying the acetamide or sulfanyl groups could lead to the development of highly efficient and selective catalysts.
Interdisciplinary Research Integrating this compound with Emerging Technologies
The full potential of this compound will likely be realized through interdisciplinary research that combines chemistry with other fields such as nanotechnology, biology, and engineering.
Promising areas for future interdisciplinary research include:
Nanotechnology: The integration of this compound with nanomaterials could lead to the development of novel sensors, drug delivery systems, or catalysts. nih.govsemanticscholar.orgresearchgate.netresearchgate.net The sulfanyl group provides a convenient anchor for immobilization on metal nanoparticles. hilarispublisher.com
Chemical Biology: If the compound exhibits biological activity, interdisciplinary studies could elucidate its mechanism of action, identify cellular targets, and explore its potential as a therapeutic agent or a biological probe.
Advanced Drug Delivery Systems: The compound could be incorporated into novel drug delivery platforms, such as hydrogels or nanoparticles, to improve its bioavailability and therapeutic efficacy. openmedicinalchemistryjournal.com
By fostering collaborations across different scientific disciplines, researchers can unlock new applications and deepen our understanding of the properties and potential of this compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(6-Sulfanylpyridazin-3-yl)acetamide in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:
- Thiol incorporation : Reacting 3,6-dichloropyridazine with a sulfur nucleophile (e.g., thiourea) under reflux in ethanol .
- Acetamide coupling : Introducing the acetamide group via nucleophilic substitution or amidation, using reagents like acetyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyridazine ring protons at δ 7.5–8.5 ppm; acetamide methyl at δ 2.1 ppm) .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm, S-H stretch at ~2550 cm) .
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H] calculated for CHNOS: 169.0215) .
Q. What are the solubility and stability profiles of this compound under various conditions?
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Pyridazine derivatives often show higher solubility in DMSO .
- Stability :
- pH-dependent degradation : Assess via HPLC after 24-hour incubation in buffers (pH 2–9). Thiol groups may oxidize at high pH; recommend storage under inert atmosphere .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C typical for acetamides) .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of this compound during multi-step synthesis?
- Parameter Optimization :
- Temperature control : Lower temperatures (0–5°C) during acetamide coupling reduce side reactions .
- Catalyst screening : Use Pd catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling if aryl modifications are needed .
- Design of Experiments (DoE) : Apply factorial design to optimize solvent ratios (e.g., DMF vs. THF) and reaction times .
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Troubleshooting Framework :
- Purity validation : Reanalyze batches via HPLC to exclude impurities (>99% purity required for reliable bioassays) .
- Assay standardization : Use Mosmann’s MTT assay () for cytotoxicity to ensure consistency .
- Structural analogs : Compare activity with derivatives (e.g., ’s fluoro-substituted analog) to identify SAR trends .
Q. What computational approaches are suitable for modeling the interactions of this compound with biological targets?
- In Silico Methods :
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding modes .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (100 ns trajectories) to assess conformational changes .
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- SAR Workflow :
- Substituent variation : Synthesize analogs with halogen (F, Cl), methoxy, or alkyl groups at the pyridazine 3-position .
- Bioactivity testing : Screen against disease-relevant targets (e.g., antimicrobial MIC assays; anticancer IC via flow cytometry) .
- Multivariate analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) and steric parameters with activity .
Q. What methodologies are recommended for studying the degradation pathways of this compound under physiological conditions?
- Degradation Analysis :
- Forced degradation : Expose to oxidative (HO), hydrolytic (0.1M HCl/NaOH), and photolytic (ICH Q1B guidelines) conditions .
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives from thiol oxidation) .
- Kinetic modeling : Determine half-life (t) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
